

The Discovery and Enduring Utility of 1-Aminopropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminopropan-2-ol

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Abstract

1-Aminopropan-2-ol, a chiral amino alcohol, has quietly established itself as a cornerstone in both industrial and fine chemical synthesis. From its foundational role in the production of everyday materials to its critical application as a chiral building block in pharmaceuticals, the journey of this seemingly simple molecule is one of continuous innovation. This in-depth technical guide explores the historical development of its synthesis, details key experimental protocols, presents its physicochemical properties, and visualizes its significant role in the biosynthesis of cobalamin (Vitamin B12).

Introduction: A Molecule of Versatility

1-Aminopropan-2-ol, also known as isopropanolamine, is an organic compound with the chemical formula $\text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{NH}_2$.^[1] It is a colorless liquid with a mild ammonia-like odor and is completely miscible with water.^{[2][3]} The presence of both a primary amine and a secondary alcohol functional group on a chiral backbone makes it a highly versatile and valuable intermediate in a wide range of chemical applications.^[4] Its utility spans from being a key component in the formulation of surfactants, corrosion inhibitors, and coatings to serving as a crucial chiral precursor in the synthesis of complex active pharmaceutical ingredients (APIs).^[4]

Historical Perspective and Discovery

While a singular "discovery" of **1-aminopropan-2-ol** is not clearly documented in the historical chemical literature, its synthesis is a logical extension of the pioneering work on amino alcohols and epoxides in the 19th and early 20th centuries. The development of methods for the ring-opening of epoxides with amines provided the first accessible routes to this class of compounds.

The industrial-scale production of **1-aminopropan-2-ol** became feasible with the development of the petrochemical industry, which made its precursors, propylene oxide and ammonia, readily available. This led to its widespread use as a racemic mixture in various industrial applications.

A significant milestone in the history of **1-aminopropan-2-ol** was the development of stereoselective synthetic methods. The recognition of the importance of chirality in drug action drove the demand for enantiomerically pure forms of the molecule. Early methods for the preparation of chiral **1-aminopropan-2-ol** often started from the chiral pool, with L-alanine being a common precursor for the (S)-enantiomer. For instance, the reduction of L-alanine esters, a method explored by researchers like Karrer and colleagues in the mid-20th century, provided a pathway to optically active alaninol (2-amino-1-propanol), a close isomer, and similar principles were applied to access chiral **1-aminopropan-2-ol**.

Physicochemical Properties

The physicochemical properties of **1-aminopropan-2-ol** and its individual enantiomers are crucial for its application in various fields. A summary of these properties is presented in the table below.

Property	Racemic 1-Aminopropan-2-ol	(R)-(-)-1-Aminopropan-2-ol	(S)-(+)-1-Aminopropan-2-ol
CAS Number	78-96-6[2]	2799-16-8	2799-17-9[5]
Molecular Formula	C ₃ H ₉ NO[2]	C ₃ H ₉ NO	C ₃ H ₉ NO[5]
Molecular Weight	75.11 g/mol [2]	75.11 g/mol	75.11 g/mol [5]
Melting Point	-2 °C[2][3]	24-26 °C	24-26 °C[5]
Boiling Point	160 °C[2][3]	160 °C	160 °C[5]
Density	0.973 g/mL at 25 °C[2][3]	0.954 g/mL at 25 °C	0.954 g/mL at 25 °C[5]
Refractive Index (n _{20/D})	1.4478[2][3]	1.4482	1.4437[5]
Optical Activity ([α] _{20/D})	Not Applicable	-23.5° (c=1 in methanol)	+18° (c=1.8 in H ₂ O)[5]
Water Solubility	Freely soluble[2][3]	Soluble	Soluble
Vapor Pressure	<1 mmHg at 20 °C[2]	<1 mmHg at 20 °C	<1 mmHg at 20 °C
Flash Point	74 °C (165 °F)[2]	71 °C (160 °F)	71 °C (160 °F)

Key Experimental Protocols

Synthesis of Racemic 1-Aminopropan-2-ol from Propylene Oxide and Ammonia

This industrial method involves the direct reaction of propylene oxide with an excess of ammonia. The reaction is typically carried out at elevated temperature and pressure.

Reaction Scheme:

Experimental Protocol:

- **Reactor Setup:** A high-pressure stainless-steel autoclave reactor equipped with a stirrer, a heating mantle, a pressure gauge, and an inlet for reactants is used.

- **Charging the Reactor:** The reactor is charged with liquid ammonia. The molar ratio of ammonia to propylene oxide is typically kept high (e.g., 10:1 to 15:1) to favor the formation of the primary amine and minimize the formation of di- and triisopropanolamine.[6]
- **Reaction Conditions:** The reactor is sealed, and the temperature is raised to 128-138 °C.[6] The pressure is maintained between 12.6 and 13.8 MPa.[6]
- **Addition of Propylene Oxide:** Propylene oxide is then slowly pumped into the reactor. The addition rate is controlled to maintain the desired reaction temperature and pressure.
- **Reaction Time:** The reaction mixture is stirred at the set temperature and pressure for a specified period, typically 1.5 to 3 hours, to ensure complete conversion of the propylene oxide.[6]
- **Work-up and Purification:** After the reaction is complete, the reactor is cooled, and the excess ammonia is vented and recovered. The resulting mixture of isopropanolamines is then purified by fractional distillation under reduced pressure to isolate **1-aminopropan-2-ol**. [6]

Synthesis of (S)-1-Aminopropan-2-ol from L-Alanine

This method provides an enantioselective route to (S)-**1-aminopropan-2-ol** starting from the readily available chiral amino acid, L-alanine. The process typically involves the reduction of an L-alanine ester.

Reaction Scheme:

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- To cite this document: BenchChem. [The Discovery and Enduring Utility of 1-Aminopropan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162767#discovery-and-history-of-1-aminopropan-2-ol]

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